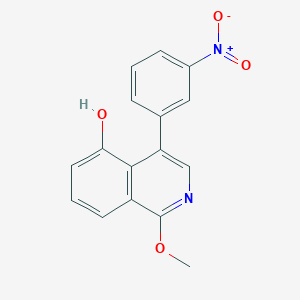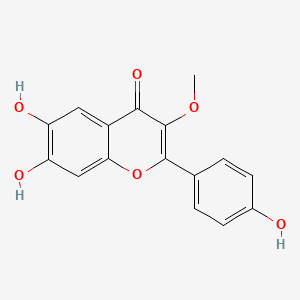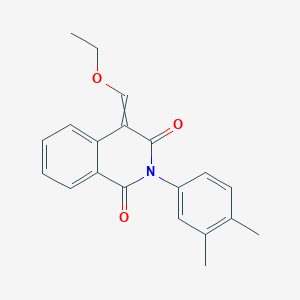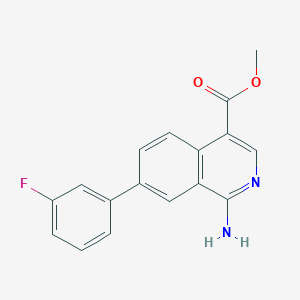
1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a methoxy group at the first position, a nitrophenyl group at the fourth position, and a hydroxyl group at the fifth position of the isoquinoline ring.
Preparation Methods
The synthesis of 1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another approach includes the use of palladium-catalyzed coupling reactions followed by cyclization . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride, resulting in the conversion of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the isoquinoline ring.
Scientific Research Applications
1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infections.
Industry: It may be used in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
1-Methoxy-4-(3-nitrophenyl)isoquinolin-5-ol can be compared to other isoquinoline derivatives such as:
1-Methoxy-4-phenylisoquinolin-5-ol: Lacks the nitro group, which may result in different reactivity and biological activity.
1-Methoxy-4-(4-nitrophenyl)isoquinolin-5-ol: The position of the nitro group can influence the compound’s electronic properties and reactivity.
1-Methoxy-4-(3-aminophenyl)isoquinolin-5-ol: The amino group can participate in different types of chemical reactions compared to the nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers
Properties
CAS No. |
656233-95-3 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
1-methoxy-4-(3-nitrophenyl)isoquinolin-5-ol |
InChI |
InChI=1S/C16H12N2O4/c1-22-16-12-6-3-7-14(19)15(12)13(9-17-16)10-4-2-5-11(8-10)18(20)21/h2-9,19H,1H3 |
InChI Key |
MJADEHBNLZZGND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine dihydrochloride](/img/structure/B11832704.png)


![1,3-Dioxane-4-acetic acid, 2,2-dimethyl-6-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-, 1,1-dimethylethyl ester, (4R,6R)-](/img/structure/B11832725.png)



![5-(Benzenesulfonyl)-7-bromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11832739.png)
![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11832747.png)

![Indolo[2,1-b]quinazoline-6,12-dione, 8-chloro-3-fluoro-](/img/structure/B11832762.png)
![Carbamic acid, N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11832768.png)
![[4-[3-fluoro-4-(2-methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B11832770.png)
